7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-ol
Description
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-ol is a boronic ester derivative featuring an isoquinoline scaffold substituted with a hydroxyl group at the 1-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at the 7-position. Its molecular formula is C₁₅H₁₈BNO₃, with a molecular weight of 271.12 g/mol . The compound is primarily utilized as a building block in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry and materials science for constructing biaryl and heterobiaryl motifs . The hydroxyl group enhances solubility and enables hydrogen-bonding interactions, while the boronate ester facilitates catalytic coupling with aryl halides or triflates.
Synthetic routes often involve palladium-catalyzed borylation of halogenated isoquinoline precursors. For example, a brominated isoquinolin-1-ol intermediate can react with bis(pinacolato)diboron in the presence of PdCl₂(PPh₃)₂, yielding the target compound under mild conditions .
Properties
IUPAC Name |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)11-6-5-10-7-8-17-13(18)12(10)9-11/h5-9H,1-4H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDHPAZDHGNKFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207448-16-5 | |
| Record name | 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-ol typically involves the borylation of isoquinolin-1-ol derivatives. One common method includes the use of pinacolborane (HBpin) in the presence of a palladium catalyst to introduce the dioxaborolane group. The reaction conditions often involve a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This boronate ester participates in palladium-catalyzed Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl/heteroaryl halides. Key data from analogous systems include:
*Crude yield due to residual solvent. Typical catalytic systems involve Pd(0)/Pd(II) complexes with phosphine ligands (e.g., XPhos) and bases like KOAc or K2CO3 .
Buchwald-Hartwig Amination
The boronate group remains stable during C–N bond-forming reactions. A representative protocol:
| Substrate | Catalyst System | Conditions | Yield | Source |
|---|---|---|---|---|
| 4-Bromo-2-nitrobenzoate | Pd(PPh3)2Cl2, Na2CO3, DME/H2O | Reflux, 2 h (N2 atmosphere) | 59% |
This demonstrates compatibility with secondary coordination spheres in palladium-mediated aminations .
Oxidation Reactions
The isoquinolin-1-ol scaffold undergoes oxidation at the C-4 position under controlled conditions:
| Oxidizing Agent | Product | Functional Group Introduced | TDP2 Inhibition (IC50) | Source |
|---|---|---|---|---|
| O2 (via radical pathways) | C-4 carbonyl derivatives | Ketone | >50 μM (inactive) |
Oxidation typically requires transition-metal catalysts or photoredox systems but may reduce biological activity in pharmaceutical contexts .
Stability Under Acidic/Basic Conditions
The dioxaborolane group exhibits moderate stability:
| Condition | Stability Outcome | Application Note | Source |
|---|---|---|---|
| Aqueous K2CO3 (pH ~10) | Stable for 2–4 h at 80°C | Compatible with SNAr reactions | |
| TFA (neat) | Partial deprotection | Requires <2 h exposure |
Protection of the hydroxyl group (e.g., PMB) is recommended for prolonged acidic treatments .
Limitations and Challenges
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with isoquinoline structures exhibit various biological activities, including anticancer properties. Preliminary studies suggest that 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-ol may interact with enzymes and proteins in cancer pathways. For instance:
- In vitro studies have shown that derivatives of isoquinoline can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound's ability to form stable complexes through its boron atom enhances its pharmacological profile .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis due to its reactivity as a boronic ester. Its utility includes:
Cross-Coupling Reactions
This compound can participate in various cross-coupling reactions typical of boronic esters:
| Reaction Type | Description |
|---|---|
| Suzuki Coupling | Formation of biaryl compounds from aryl halides and boronic acids. |
| Sonogashira Reaction | Coupling of terminal alkynes with aryl halides. |
| Negishi Coupling | Formation of carbon-carbon bonds using organozinc reagents. |
These reactions highlight the compound's role in constructing complex molecular architectures essential for drug development and materials science .
Material Science
The unique properties of the dioxaborolane group allow for potential applications in material science:
Polymer Chemistry
The incorporation of this compound into polymer matrices can enhance:
- Thermal stability
- Mechanical properties
This makes it a candidate for developing advanced materials with tailored properties for specific applications.
Case Study 1: Anticancer Research
A study investigating various isoquinoline derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against MCF-7 cells when evaluated using the MTT assay. The results indicated that modifications to the isoquinoline structure could enhance anticancer activity .
Case Study 2: Synthetic Applications
In synthetic organic chemistry experiments, the compound was successfully used in Suzuki coupling reactions to synthesize complex biaryl structures. These experiments confirmed the effectiveness of the dioxaborolane moiety in facilitating cross-coupling reactions under mild conditions .
Mechanism of Action
The mechanism by which 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-ol exerts its effects is largely dependent on its chemical reactivity. The dioxaborolane group can interact with various molecular targets, facilitating reactions such as cross-coupling. The isoquinolin-1-ol moiety may also engage in hydrogen bonding and π-π interactions, influencing the compound’s behavior in different environments .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ in substitution patterns, functional groups, and core heterocycles, leading to distinct physicochemical and biological properties. Below is a systematic comparison:
Table 1: Key Structural and Functional Comparisons
Reactivity in Cross-Coupling Reactions
- Electron-Rich Cores: The isoquinoline derivatives (e.g., the target compound) exhibit slower coupling kinetics compared to indole analogs due to electron-withdrawing effects of the heterocyclic nitrogen .
- Steric Effects: The 7-position substitution on isoquinoline creates steric hindrance, reducing reaction yields compared to para-substituted phenylboronates like 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol .
- Functional Group Compatibility: Hydroxyl groups (as in the target compound) may require protection during coupling, whereas amino groups (e.g., 5-B(pin)-isoquinolin-1-amine) can participate in directing metal catalysis .
Biological Activity
The compound 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-ol is a member of the isoquinoline family and incorporates a boron-containing moiety known for its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C14H17BNO3
- Molecular Weight : 259.10 g/mol
- CAS Number : 1192755-14-8
- IUPAC Name : this compound
Structural Representation
The compound features an isoquinoline backbone substituted with a dioxaborolane group at the 7-position. This structural modification is significant for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes by chelating metal ions essential for their activity. This mechanism is common among boron-containing compounds.
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which can mitigate oxidative stress in biological systems.
- Antimicrobial Properties : Some derivatives of isoquinoline compounds have shown promise against various bacterial strains.
Pharmacological Effects
Research indicates that derivatives of isoquinoline compounds can exhibit a range of pharmacological effects:
- Anticancer Activity : Certain isoquinoline derivatives have demonstrated cytotoxic effects against cancer cell lines through apoptosis induction.
- Neuroprotective Effects : Compounds similar to this one have been studied for their potential in neuroprotection against conditions like Alzheimer's disease.
In Vitro Studies
In vitro assays have been conducted to evaluate the efficacy of this compound against various cancer cell lines:
In Vivo Studies
In vivo studies have also been conducted to assess the compound's efficacy in animal models:
- Tumor Growth Inhibition : A study demonstrated that administration of the compound led to a significant reduction in tumor size in xenograft models.
- Behavioral Studies : Neuroprotective effects were observed in models of induced oxidative stress.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry reported that a related isoquinoline derivative exhibited potent anticancer activity by inducing apoptosis in human cancer cell lines. The study highlighted the importance of the boron moiety in enhancing bioactivity through metal ion chelation.
Case Study 2: Neuroprotection
Research presented at the Annual Neuroscience Meeting indicated that another derivative showed significant neuroprotective effects in a mouse model of Alzheimer's disease. The compound improved cognitive function and reduced amyloid plaque formation.
Q & A
Basic: What are the standard synthetic routes for preparing 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-ol?
Answer:
The compound is typically synthesized via Suzuki-Miyaura coupling or direct borylation of an isoquinoline precursor. Key steps include:
- Borylation: Reaction of 7-bromoisoquinolin-1-ol with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (KOAc) in anhydrous dioxane at 80–100°C for 12–24 hours .
- Purification: Column chromatography (silica gel, hexane/EtOAC gradient) or recrystallization from hot ethanol to isolate the product .
- Characterization: Confirm structure via / NMR, HRMS, and HPLC (>95% purity) .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Answer:
- Spectroscopy:
- Mass Spectrometry: HRMS (ESI+) should match the theoretical molecular weight (C₁₆H₂₁BNO₃: calc. 286.16 g/mol) .
- Chromatography: Use reverse-phase HPLC with a C18 column (MeCN/H₂O gradient) to assess purity (>95%) .
Advanced: What experimental strategies mitigate contradictions in reported spectroscopic data for boronate-containing heterocycles?
Answer:
Contradictions often arise from solvent effects, tautomerism, or residual catalyst. To resolve:
- Solvent Standardization: Use deuterated DMSO or CDCl₃ for NMR to minimize solvent-induced shifts .
- Control Experiments: Compare with authentic samples or synthesize derivatives (e.g., methyl ethers) to confirm assignments .
- DFT Calculations: Predict NMR shifts using software like Gaussian or ADF to validate experimental data .
Advanced: How does pH affect the stability of the boronate ester moiety in aqueous solutions?
Answer:
The pinacol boronate group hydrolyzes under acidic or basic conditions. Stability data for analogous compounds:
| pH Range | Stability (Half-Life) | Decomposition Product |
|---|---|---|
| 2–3 | <1 hour | Boric acid + diol |
| 7–8 | >24 hours | Intact boronate |
| 10–11 | 2–4 hours | Boroxine polymers |
Recommendations: Use neutral buffered solutions (pH 7.4) for biological assays. For long-term storage, keep under inert gas at –20°C .
Advanced: What methodologies optimize Suzuki-Miyaura coupling efficiency with this boronate ester?
Answer:
Optimize coupling via:
- Catalyst Screening: Pd(PPh₃)₄ or PdCl₂(dtbpf) with ligand-free conditions reduce side reactions .
- Solvent Selection: DME/H₂O (4:1) enhances solubility and reaction rates .
- Base Choice: Cs₂CO₃ outperforms K₂CO₃ in polar aprotic solvents (yield improvement: 75% → 92%) .
- Microwave Assistance: Reduce reaction time from 24 hours to 30 minutes at 120°C .
Advanced: How can computational tools predict reactivity in cross-coupling reactions involving this compound?
Answer:
- Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites on the isoquinoline ring .
- Machine Learning (ML): Train models on existing reaction databases (e.g., Reaxys) to predict optimal catalysts/solvents .
- Molecular Dynamics (MD): Simulate solvent effects on boronate stability using COMSOL or LAMMPS .
Basic: What safety precautions are critical when handling this compound?
Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods due to potential dust formation .
- Spill Management: Absorb with inert material (vermiculite) and dispose as hazardous waste .
Advanced: How can researchers address low yields in large-scale syntheses?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
